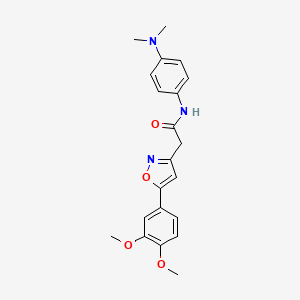

N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)propionamide” is a compound that has been studied in the context of various applications . It has a molecular weight of 312.43 .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The compound has been involved in the synthesis and evaluation of anti-inflammatory activity in Ibuprofen analogs. Derivatives synthesized demonstrated potent anti-inflammatory activity (Rajasekaran, Sivakumar, & Jayakar, 1999).

- Additionally, it's used in the synthesis of 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione, which showed antibacterial activities (Pitucha, Wujec, Dobosz, Kosikowska, & Malm, 2005).

Metabolic and Pharmacological Insights

- The compound has been part of studies on metabolism and pharmacology, notably in the identification of metabolites of flumatinib in chronic myelogenous leukemia patients, indicating its use in studying metabolic pathways of certain drugs in humans (Gong, Chen, Deng, & Zhong, 2010).

- It also plays a role in pharmacological research, as seen in the study of N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides, which displayed significant pharmacological activity (Śladowska, Potoczek, Sieklucka-Dziuba, Semczuk, & Kleinrok, 1995).

Chemical Synthesis and Characterization

- The compound is integral in the synthesis and characterization of new chemical entities. For example, it was used in synthesizing novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which showed significant anti-angiogenic and DNA cleavage activities (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

- Its role is also evident in the development of inhibitors for soluble epoxide hydrolase, showcasing its utility in the discovery and optimization of novel inhibitors for various enzymes (Thalji, McAtee, Belyanskaya, Brandt, & Brown et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in the signal transduction pathways of cells, regulating cellular functions such as growth, differentiation, and metabolism.

Mode of Action

Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular functions.

Biochemical Pathways

Tyrosine kinase inhibitors, like similar compounds, can affect multiple signaling pathways involved in cell growth and survival . The downstream effects of these changes can include altered cell proliferation, differentiation, and apoptosis.

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to changes in cellular functions such as growth, differentiation, and metabolism .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-2-19(24)21-17-8-6-16(7-9-17)15-22-11-13-23(14-12-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGKVZZVWIRYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate](/img/structure/B2642040.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2642051.png)